molecular formula C15H10FNO3 B6376956 MFCD18314486 CAS No. 1262001-02-4

MFCD18314486

Cat. No.: B6376956
CAS No.: 1262001-02-4
M. Wt: 271.24 g/mol
InChI Key: GIGNVJWUDDGFEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3-fluoro-4-methoxycarbonylphenyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methoxycarbonylbenzaldehyde with a suitable cyano precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3-fluoro-4-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluoro and methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Cyano-4-(3-fluoro-4-methoxycarbonylphenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-fluoro-4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The fluoro and methoxycarbonyl groups can enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(3-chloro-4-methoxycarbonylphenyl)phenol
  • 2-Cyano-4-(3-bromo-4-methoxycarbonylphenyl)phenol
  • 2-Cyano-4-(3-iodo-4-methoxycarbonylphenyl)phenol

Uniqueness

2-Cyano-4-(3-fluoro-4-methoxycarbonylphenyl)phenol is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

This detailed article provides a comprehensive overview of 2-Cyano-4-(3-fluoro-4-methoxycarbonylphenyl)phenol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)12-4-2-10(7-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGNVJWUDDGFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684931
Record name Methyl 3'-cyano-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-02-4
Record name Methyl 3'-cyano-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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